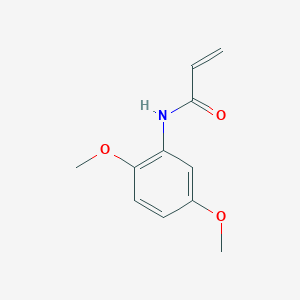![molecular formula C12H9N3O4S2 B2466036 3-[(1H-indazol-7-yl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 1154239-90-3](/img/structure/B2466036.png)
3-[(1H-indazol-7-yl)sulfamoyl]thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1H-indazol-7-yl)sulfamoyl]thiophene-2-carboxylic acid is a complex organic compound with the molecular formula C12H9N3O4S2 It is characterized by the presence of an indazole ring, a thiophene ring, and a sulfamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-indazol-7-yl)sulfamoyl]thiophene-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the indazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Thiophene Ring: The thiophene ring is formed through a cyclization reaction involving a suitable precursor, often under acidic conditions.
Coupling of the Indazole and Thiophene Rings: The final step involves coupling the indazole and thiophene rings through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-[(1H-indazol-7-yl)sulfamoyl]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfamoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfamoyl group.
科学研究应用
3-[(1H-indazol-7-yl)sulfamoyl]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 3-[(1H-indazol-7-yl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity. The thiophene ring may contribute to the compound’s overall stability and reactivity.
相似化合物的比较
3-[(1H-indazol-7-yl)sulfamoyl]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
3-[(1H-indazol-7-yl)sulfamoyl]benzoic acid: Similar structure but with a benzoic acid moiety instead of a thiophene ring.
3-[(1H-indazol-7-yl)sulfamoyl]pyridine-2-carboxylic acid: Similar structure but with a pyridine ring instead of a thiophene ring.
3-[(1H-indazol-7-yl)sulfamoyl]furan-2-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in its combination of the indazole, sulfamoyl, and thiophene moieties, which confer distinct chemical and biological properties.
属性
IUPAC Name |
3-(1H-indazol-7-ylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S2/c16-12(17)11-9(4-5-20-11)21(18,19)15-8-3-1-2-7-6-13-14-10(7)8/h1-6,15H,(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHHDOBWJVKUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(SC=C3)C(=O)O)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
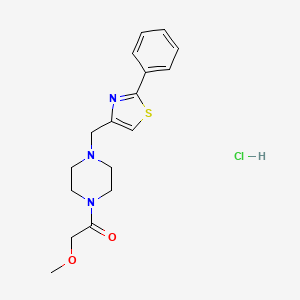
![6-{[4-(4-ethoxyphenyl)-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2465955.png)
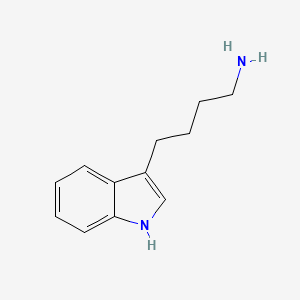
![8-(Ethylsulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2465958.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2465960.png)
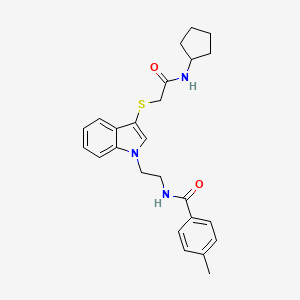
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2465964.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2465965.png)
![(E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide](/img/structure/B2465967.png)
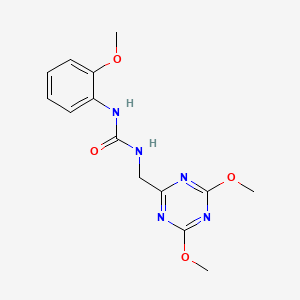
![N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2465970.png)
![Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate](/img/structure/B2465972.png)
![N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2465974.png)
